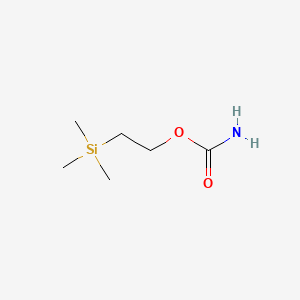

Ethanol, 2-(trimethylsilyl)-, carbamate

描述

Significance of Carbamate (B1207046) Functionality in Contemporary Chemical Transformations

The carbamate group, also known as a urethane, is a functional group with the structure R₂NC(O)OR'. wikipedia.org Structurally, it can be considered a hybrid of an amide and an ester, a feature that imparts significant chemical and proteolytic stability. nih.govacs.org This stability, coupled with its capacity to engage in hydrogen bonding, has made the carbamate moiety a cornerstone in various fields of chemistry. nih.gov

In medicinal chemistry and drug design, carbamates are frequently employed as peptide bond surrogates. nih.govacs.org Replacing a native amide bond with a carbamate linkage can enhance a drug candidate's metabolic stability against degradation by peptidases, a crucial factor for improving bioavailability and therapeutic efficacy. acs.org Furthermore, this modification can increase a molecule's ability to permeate cell membranes. nih.govacs.org Carbamate derivatives are also utilized in prodrug strategies to enhance the stability of a drug during first-pass metabolism. nih.gov

Beyond their role in bioactive molecules, organic carbamates are indispensable as protecting groups for amines in multi-step organic synthesis. nih.govacs.org The protection of nucleophilic and basic amine groups is critical to prevent undesired side reactions during complex synthetic sequences. Carbamates offer a reliable method for masking amines due to their general stability towards a wide range of reaction conditions, including acidic, basic, and reductive environments, depending on the specific carbamate group employed. nih.govhighfine.com This has led to the development of a diverse array of carbamate-based protecting groups, each with unique cleavage conditions, allowing for orthogonal protection strategies in the synthesis of complex molecules like peptides and natural products. highfine.comwikipedia.org

| Application Area | Role of Carbamate Functionality | Key Advantages |

| Medicinal Chemistry | Peptide bond isostere/surrogate | Enhanced metabolic and chemical stability, increased cell permeability. nih.govacs.org |

| Drug Design | Prodrug linkage | Improved systemic hydrolytic stability and protection from first-pass metabolism. nih.gov |

| Organic Synthesis | Protecting group for amines | High stability to various reaction conditions, enabling complex multi-step synthesis. nih.govacs.org |

| Agrochemicals | Active ingredient | Found in various pesticides, fungicides, and herbicides. nih.govnih.gov |

| Polymer Chemistry | Monomeric unit | Forms the backbone of polyurethanes. wikipedia.org |

Overview of the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Moiety as a Strategic Protecting Group

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a silicon-based carbamate protecting group widely used for the protection of amines in organic synthesis and biochemistry. highfine.comchem-station.com Its strategic importance stems from its unique stability profile and specific deprotection mechanism, which offers high orthogonality with other common protecting groups. highfine.com

The Teoc group is exceptionally stable under conditions that cleave many other protecting groups. It is resistant to most acidic and basic conditions (hydrolysis), as well as to catalytic hydrogenation and various nucleophilic attacks. highfine.comhighfine.comchem-station.com This robustness allows chemists to perform a wide range of transformations on other parts of a molecule while the Teoc-protected amine remains intact. highfine.com This stability makes it orthogonal to acid-labile groups like tert-butoxycarbonyl (Boc), base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc), and groups removed by hydrogenolysis, such as benzyloxycarbonyl (Cbz). highfine.comhighfine.com

| Protecting Group | Abbreviation | Stability Profile |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Stable to most acids, bases, and catalytic hydrogenation. highfine.comhighfine.com |

| tert-Butoxycarbonyl | Boc | Stable to base and catalytic hydrogenation; labile to acid. wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid and catalytic hydrogenation; labile to base (e.g., piperidine). wikipedia.org |

| Benzyloxycarbonyl | Cbz | Stable to acid and base; labile to catalytic hydrogenolysis. highfine.com |

| Allyloxycarbonyl | Alloc | Stable to acid and base; labile to Pd(0) catalysis. highfine.com |

Introduction of the Teoc group is typically achieved by reacting an amine with a Teoc-donating reagent, such as N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt), or 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT), usually in the presence of a base like triethylamine (B128534) or pyridine. highfine.comchem-station.com

The key to the Teoc group's utility is its unique deprotection mechanism. Cleavage is most commonly effected by a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.comtcichemicals.com The fluoride ion attacks the silicon atom, initiating a β-elimination reaction that results in the formation of the unprotected amine, carbon dioxide, ethylene (B1197577), and a trimethylsilyl (B98337) fluoride byproduct. chem-station.com This process is highly specific and occurs under mild conditions. The volatile nature of the byproducts simplifies the purification of the final product. rsc.org Alternatively, strong acids like trifluoroacetic acid (TFA) can also be used for deprotection. highfine.comwikidot.com

| Protecting Group | Abbreviation | Common Deprotection Reagents/Conditions |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride ions (e.g., TBAF); Strong acid (e.g., TFA). chem-station.comwikidot.com |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA). wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20-50% piperidine (B6355638) in DMF). wikipedia.org |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C). highfine.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst and a scavenger. highfine.com |

This combination of high stability and specific, mild cleavage conditions makes the Teoc group an invaluable tool in complex synthetic endeavors, particularly in peptide synthesis and the construction of intricate natural products where precise control over the reactivity of multiple functional groups is paramount. highfine.comwiley.com

Structure

3D Structure

属性

CAS 编号 |

3124-37-6 |

|---|---|

分子式 |

C6H15NO2Si |

分子量 |

161.27 g/mol |

IUPAC 名称 |

2-trimethylsilylethyl carbamate |

InChI |

InChI=1S/C6H15NO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3,(H2,7,8) |

InChI 键 |

QWYTUBPAXJYCTH-UHFFFAOYSA-N |

规范 SMILES |

C[Si](C)(C)CCOC(=O)N |

产品来源 |

United States |

Protecting Group Applications of the 2 Trimethylsilyl Ethoxycarbonyl Teoc Moiety

Strategic Protection of Amine and Amino Acid Functionalities

The Teoc group is widely utilized as a carbamate-protecting group for primary and secondary amines, including the alpha-amino groups of amino acids. highfine.com It offers robust protection under a variety of reaction conditions where other common protecting groups might be labile. The stability of the Teoc group is a key advantage; it is resistant to most acidic and basic conditions, as well as to catalytic hydrogenation, which allows for the selective removal of other protecting groups like benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc) in its presence. highfine.comhighfine.com

Deprotection of the Teoc group is typically achieved under mild conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.com The fluoride ion attacks the silicon atom, instigating a β-elimination reaction that results in the release of the free amine, carbon dioxide, and ethene, with the byproducts being volatile and easily removed. chem-station.com This specific cleavage mechanism provides a high degree of orthogonality in complex synthetic strategies. harvard.edu

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability of Teoc Group to Cleavage Conditions |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz | H₂/Pd, HBr/AcOH | Stable |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Generally stable, though some sources suggest it may not survive repeated Boc removal. harvard.edu |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Stable |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride ion (e.g., TBAF) | N/A |

In the intricate field of solid-phase peptide synthesis (SPPS), the selection of an appropriate Nα-amino protecting group is critical to prevent undesired side reactions and ensure the integrity of the growing peptide chain. uniurb.it While Boc and Fmoc are the most prevalent protecting groups in SPPS, the Teoc group serves as a valuable alternative due to its unique deprotection mechanism. uniurb.it Its stability to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal allows for its incorporation into orthogonal protection schemes. This is particularly useful in the synthesis of complex peptides or when specific side-chain modifications are required. harvard.edu

The utility of the Teoc group extends to the synthesis of various bioactive compounds beyond peptides. Its stability and selective removal are advantageous in multi-step syntheses of natural products and other biologically active molecules where multiple functional groups require protection. rsc.org The ability to unmask an amine at a late stage of a synthesis, without disturbing other sensitive functionalities, is a significant strategic advantage.

The introduction of the Teoc protecting group to an amine functionality is typically accomplished by reacting the amine with an activated form of 2-(trimethylsilyl)ethanol (B50070). Several reagents have been developed for this purpose, allowing for efficient protection under mild conditions. Commonly used reagents include:

Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide): A widely used, commercially available reagent that reacts with amines in the presence of a base like triethylamine (B128534) or pyridine. highfine.com

Teoc-Cl (2-(Trimethylsilyl)ethyl chloroformate): Another common reagent for Teoc introduction. highfine.com

Teoc-OBt (1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole): An alternative activated reagent for the protection of amines. highfine.com

Teoc-NT (2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate): A highly reactive reagent that is particularly useful for protecting hindered amines. A significant advantage of Teoc-NT is that the nitrotriazole byproduct has low solubility in common reaction solvents and can be easily removed by filtration, often simplifying purification.

The choice of reagent and reaction conditions can be tailored to the specific substrate and its steric and electronic properties. Generally, the protection reaction proceeds in high yield to afford the Teoc-protected amine. highfine.com

Table 2: Common Reagents for Teoc Protection

| Reagent | Abbreviation | Typical Reaction Conditions | Key Features |

|---|---|---|---|

| N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide | Teoc-OSu | Amine, base (e.g., triethylamine), CH₂Cl₂ | Commercially available, widely used. |

| 2-(Trimethylsilyl)ethyl chloroformate | Teoc-Cl | Amine, base (e.g., pyridine) | Common and effective. |

| 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole | Teoc-OBt | Amine, base (e.g., triethylamine), CH₂Cl₂ | Activated benzotriazole (B28993) derivative. |

| 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate | Teoc-NT | Amine, CH₂Cl₂ (often no added base needed for aliphatic amines) | Highly reactive; byproduct is easily removed by filtration. |

Protection of Carboxyl Groups as 2-(Trimethylsilyl)ethyl Esters

The 2-(trimethylsilyl)ethyl (TMSE) group is also employed for the protection of carboxylic acids, forming TMSE esters. tcichemicals.comnih.gov This protecting group is valued for its mild cleavage conditions, which are orthogonal to many other ester protecting groups, such as methyl, ethyl, and benzyl (B1604629) esters. nih.gov

TMSE esters are typically formed by reacting the carboxylic acid with 2-(trimethylsilyl)ethanol using standard esterification methods, such as those involving dicyclohexylcarbodiimide (B1669883) (DCC). beilstein-journals.org An alternative and efficient method involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which reacts with carboxylic acids under neutral conditions. tcichemicals.com

The deprotection of TMSE esters can be achieved through several methods:

Fluoride-induced cleavage: Similar to Teoc-protected amines, TMSE esters are readily cleaved by fluoride ion sources like TBAF. nih.gov

Acidic conditions: Treatment with acids such as trifluoroacetic acid (TFA) can also remove the TMSE group. uobaghdad.edu.iq

Basic conditions: While more stable than simple alkyl esters, TMSE esters can be cleaved under specific basic conditions. nih.gov

The ability to remove the TMSE group under mild, non-hydrolytic conditions makes it a valuable tool in the synthesis of complex molecules where sensitive functional groups must be preserved.

Versatility in Protecting Phosphoryl and Hydroxyl Groups

While the Teoc group is predominantly used for the protection of amines, the underlying 2-(trimethylsilyl)ethyl moiety shows versatility in protecting other functional groups. Silicon-based protecting groups, in general, are widely used for the protection of hydroxyl groups. The related 2-(trimethylsilyl)ethoxymethyl (SEM) group, for instance, is a common protecting group for alcohols. uobaghdad.edu.iq

In the realm of phosphate (B84403) protection, which is crucial in oligonucleotide synthesis, a similar strategy has been employed. For example, the 2-(triphenylsilyl)ethanol (B8534129) group has been used as a phosphate-ester protecting group, highlighting the adaptability of the silyl-ethyl framework for protecting phosphoryl groups. nih.gov The cleavage of such groups is also typically achieved with fluoride ions. This demonstrates the potential for developing Teoc-analogous protecting groups for a wider range of functionalities.

Orthogonality and Selectivity Profile of the Teoc Group in Multifunctional Molecules

A key feature of the Teoc protecting group is its high degree of orthogonality. In the context of protecting groups, orthogonality refers to the ability to remove one protecting group in the presence of others without affecting them. uniurb.it The Teoc group's unique cleavage by fluoride ions makes it orthogonal to a host of other commonly used protecting groups. highfine.com

Orthogonality with Acid-Labile Groups (e.g., Boc, Trityl): The Teoc group is stable to the acidic conditions (e.g., TFA) required to remove Boc and trityl groups. highfine.comchem-station.com

Orthogonality with Base-Labile Groups (e.g., Fmoc): It is also stable to the basic conditions (e.g., piperidine) used for the deprotection of the Fmoc group. highfine.comhighfine.com

Orthogonality with Hydrogenolysis-Labile Groups (e.g., Cbz, Benzyl): The Teoc group is resistant to catalytic hydrogenation, allowing for the selective removal of Cbz and benzyl groups. chem-station.com

Orthogonality with Palladium-Catalyzed Cleavage (e.g., Alloc): It remains intact under the conditions required for the removal of the Alloc group using palladium catalysts. highfine.com

This robust orthogonality profile allows for the strategic and selective deprotection of specific functional groups in multifunctional molecules, which is a cornerstone of modern synthetic organic chemistry. The ability to precisely control the sequence of deprotection steps is essential for the successful synthesis of complex natural products, pharmaceuticals, and other advanced materials. tcichemicals.com

Mechanistic Investigations into Teoc Group Formation and Cleavage

Mechanisms of Teoc Group Cleavage (Deprotection)

The removal of the Teoc group, or deprotection, can be accomplished through several distinct mechanistic pathways, primarily initiated by fluoride (B91410) ions or acid.

The most common method for Teoc group cleavage involves the use of fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.comnih.gov The mechanism is a fragmentation reaction that proceeds via a Peterson-type elimination. nih.gov The process is initiated by the nucleophilic attack of the fluoride ion on the silicon atom of the trimethylsilyl (B98337) moiety. This attack forms a transient, pentacoordinate silicon intermediate. Subsequently, a cascade of bond cleavages occurs: the silicon-carbon bond breaks, and the resulting carbanion at the β-position triggers an elimination reaction. This β-elimination leads to the formation of the unprotected amine, carbon dioxide (CO₂), ethylene (B1197577) (C₂H₄), and a stable fluorotrimethylsilane (B1212599) (Me₃SiF) byproduct. chem-station.com This irreversible fragmentation into gaseous byproducts (CO₂ and ethylene) drives the reaction to completion. rsc.org

The efficiency and rate of Teoc deprotection are significantly influenced by the reaction conditions, including the choice of solvent and the concentration of the fluoride reagent. While often described qualitatively as occurring over hours or days, kinetic studies have provided quantitative insights into the disassembly process. rsc.org

Commercially available TBAF is typically sold as a solution in tetrahydrofuran (B95107) (THF), often as a trihydrate, because the fluoride ion is a strong hydrogen bond acceptor. commonorganicchemistry.com The water content in the reagent can impact reaction efficiency. For certain substrates, such as in the desilylation of oligoribonucleotides, the water content of the TBAF reagent must be kept below 5% for effective cleavage, which can be achieved by using molecular sieves. nih.gov In many applications, an excess of the fluoride reagent is used to ensure complete deprotection. nih.gov

A kinetic study on the disassembly of Teoc and related silyl-containing carbamates using TBAF provided the first comprehensive data on their reaction rates. The rates of disassembly were found to be significantly faster for silyl-terminated ethoxycarbonyls with extended chains compared to the standard Teoc group. rsc.org

| Entry | Structure | Rate Constant (k, M-1 min-1) | Approximate % Remaining (after set time) |

|---|---|---|---|

| 1 | Teoc-Protected Amine | 0.015 | 85% |

| 2 | Silyl-Terminated Extended Chain Carbamate (B1207046) 1 | 0.076 | 50% |

| 3 | Silyl-Terminated Extended Chain Carbamate 2 | 0.183 | 20% |

Data adapted from a study on the kinetics of disassembly for silyl-containing ethoxycarbonyls. rsc.org The specific structures for extended chain carbamates are detailed in the source study.

The fluoride-assisted cleavage of the Teoc group is a specific example of a Peterson elimination. A key mechanistic feature of this reaction is its stereochemistry. It is well-established that base-induced or fluoride-induced Peterson eliminations proceed through a stereospecific syn-elimination pathway. rsc.orgnrochemistry.com This means that the trimethylsilyl group and the leaving carbamate group depart from the same side of the C-C bond axis. In the context of the flexible 2-(trimethylsilyl)ethyl chain of the Teoc group, the molecule adopts a conformation where the silyl (B83357) and the oxycarbonyl groups are syn-periplanar prior to the elimination cascade. While the final amine product is typically achiral, this stereospecificity is a fundamental aspect of the reaction mechanism. rsc.org

Although less common than fluoride-induced cleavage, the Teoc group can also be removed under acidic conditions, for instance, using trifluoroacetic acid (TFA). highfine.com The Teoc group is known to be prone to acidolysis, which distinguishes it from more acid-stable silicon-based protecting groups. nih.gov The mechanism is distinct from the Peterson elimination and is believed to proceed through a fragmentation pathway stabilized by the β-silicon effect (β-effect).

The reaction is initiated by the protonation of the carbamate carbonyl oxygen by the strong acid. This is followed by a rate-limiting fragmentation, likely following an E1-like pathway. The C-O bond cleaves, and the resulting positive charge is stabilized by the adjacent β-trimethylsilyl group. This stabilization facilitates the formation of a transient carbocationic intermediate. The β-silicon atom is then eliminated along with the carbocation, leading to the formation of ethylene, carbon dioxide, the protonated amine, and a silyl cation which is subsequently trapped.

Deprotection of the Teoc group is frequently described as being "base-catalyzed" when using reagents like Tetrabutylammonium Fluoride (TBAF). highfine.com However, it is crucial to clarify the role of TBAF in this context. While TBAF solutions can be basic, especially in the presence of water, its primary function in Teoc cleavage is not as a Brønsted base (i.e., a proton acceptor). Instead, TBAF serves as a soluble, organic-phase source of the highly nucleophilic fluoride anion (F⁻). commonorganicchemistry.com

The mechanism is the fluoride-assisted desilylation pathway as detailed in section 4.1.1. The fluoride ion acts as a potent nucleophile that specifically targets the electrophilic silicon atom, initiating the elimination cascade. chem-station.com This is distinct from a general base-catalyzed mechanism that would involve the abstraction of a proton from the substrate. Therefore, while performed with a reagent often used as a base, the deprotection is more accurately described as a fluoride-initiated or nucleophile-induced elimination.

Fluoride-Assisted Desilylation Pathways (Peterson-Type Elimination).

Mechanistic Pathways of Carbamate Formation Involving the 2-(Trimethylsilyl)ethyl Moiety

The introduction of the Teoc protecting group onto a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. This requires an activated form of the 2-(trimethylsilyl)ethoxycarbonyl group. Several reagents have been developed for this purpose, with the general structure Teoc-L, where L is a good leaving group. highfine.com

Commonly used activating reagents include:

N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) chem-station.comtcichemicals.com

1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt) highfine.com

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT) chem-station.com

2-(Trimethylsilyl)ethyl Chloroformate (Teoc-Cl) highfine.com

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. chem-station.com The mechanism begins with the nucleophilic attack of the lone pair of the amine nitrogen onto the electrophilic carbonyl carbon of the Teoc reagent. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., N-hydroxysuccinimide for Teoc-OSu or chloride for Teoc-Cl), and a proton is removed by the base, resulting in the formation of the stable Teoc-protected carbamate. highfine.com

| Teoc Reagent | Typical Base | Leaving Group | Typical Yield Range |

|---|---|---|---|

| Teoc-OSu | Triethylamine, Pyridine | N-Hydroxysuccinimide | High |

| Teoc-OBt | Triethylamine | 1-Hydroxybenzotriazole | 92% (example) |

| Teoc-NT | Pyridine | 3-Nitro-1,2,4-triazole | High |

| Teoc-Cl | Pyridine, NaHCO₃ | Chloride (Cl⁻) | Good to High |

Data compiled from various sources detailing Teoc protection protocols. chem-station.comhighfine.com Specific yields are highly dependent on the amine substrate and reaction conditions.

Role of Isocyanate Intermediates in Carbamate Synthesis

The synthesis of carbamates can, in some instances, proceed through isocyanate intermediates. The thermal decomposition of existing carbamates is a known method for generating isocyanates, representing a reverse pathway to carbamate formation. mdpi.comgoogle.com This process typically involves the elimination of an alcohol to yield the isocyanate. researchgate.net

In the context of forming "Ethanol, 2-(trimethylsilyl)-, carbamate" derivatives for amine protection, the synthesis does not typically involve the direct use of an isocyanate as a starting material. Instead, activated reagents derived from 2-(trimethylsilyl)ethanol (B50070) are employed. Common reagents include N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl), and others like Teoc-OBt and Teoc-NT. chem-station.comhighfine.com The reaction of these reagents with a primary or secondary amine leads to the formation of the corresponding Teoc-protected carbamate.

While the direct reaction of an alcohol with an isocyanate is a fundamental method for synthesizing urethanes (carbamates), the protection of amines with reagents like Teoc-Cl or Teoc-OSu follows a nucleophilic acyl substitution mechanism. masterorganicchemistry.comnih.gov In this pathway, the amine attacks the electrophilic carbonyl carbon of the Teoc reagent. For instance, in the reaction with Teoc-Cl, the amine displaces the chloride leaving group. Similarly, with Teoc-OSu, the N-hydroxysuccinimide group is displaced. Although an isocyanate is not a discrete intermediate in this direct acylation of the amine, it is a crucial intermediate in the synthesis of the Teoc-Cl reagent itself, which is typically prepared from 2-(trimethylsilyl)ethanol and phosgene (B1210022). nih.gov The reaction of an isocyanate with a nucleophile is a key principle in the broader chemistry of carbamate formation. nih.gov

A plausible, though less common, pathway for Teoc carbamate synthesis could involve the in-situ generation of an isocyanate. However, the standard and widely adopted methods rely on the aforementioned activated 2-(trimethylsilyl)ethyl carbonate derivatives. highfine.com

Involvement of β-Silyl Carbocation Intermediates in Related Transformations

The defining characteristic of the Teoc protecting group is its unique cleavage mechanism, which relies on the stabilizing effect of the silicon atom on a carbocation at the β-position. baranlab.org This phenomenon, often termed the β-silyl effect, is central to the deprotection of Teoc-carbamates.

Deprotection is most commonly initiated by a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). chem-station.com The fluoride ion attacks the electrophilic silicon atom, forming a pentacoordinate silicon intermediate. This step triggers a cascade of events: the strong silicon-fluorine bond formation facilitates the elimination of the silyl group and the simultaneous fragmentation of the C-C bond. This process is a type of β-elimination, sometimes referred to as a Peterson-type elimination. chem-station.comnih.gov

The transition state of this elimination is thought to involve significant positive charge buildup on the β-carbon (the carbon adjacent to the silicon-bearing carbon). This transient β-silyl carbocationic character is highly stabilized by hyperconjugation with the carbon-silicon bond. baranlab.org This stabilization significantly lowers the activation energy for the elimination process. The fragmentation proceeds to release the free amine, carbon dioxide, ethylene, and a stable trimethylsilyl fluoride byproduct. chem-station.comrsc.org

The reaction can be summarized as follows:

Fluoride Attack: A fluoride ion attacks the trimethylsilyl group.

β-Elimination: A concerted elimination occurs, driven by the formation of the stable Si-F bond and the release of stable, volatile byproducts. The transition state is stabilized by the β-silyl effect.

Fragmentation: The unstable carbamic acid intermediate rapidly decarboxylates to yield the unprotected amine, CO2, and ethylene. masterorganicchemistry.com

This mechanism provides a mild and highly selective method for deprotection, as the Teoc group is stable to a wide range of other conditions, including acidic and reductive environments. chem-station.comhighfine.com

Conformational Analysis of 2-(Trimethylsilyl)ethyl Carbamate Derivatives

The conformational properties of carbamates are primarily dictated by hindered rotation around the carbonyl-nitrogen (C-N) amide bond. This bond possesses partial double-bond character due to resonance, resulting in a significant rotational energy barrier and the existence of distinct syn and anti rotamers (also referred to as E/Z isomers). nd.edu

For typical N-alkylcarbamates, the energy barrier for this rotation is approximately 16 kcal/mol. nih.gov The presence of different substituents on the nitrogen and the carbamate oxygen can influence the height of this barrier and the relative stability of the conformers. Electron-withdrawing groups on the nitrogen, for instance, can lower the rotational barrier by reducing the C-N bond's double-bond character. nd.edunih.gov

In derivatives of "this compound," the bulky 2-(trimethylsilyl)ethyl group can introduce additional steric interactions that influence conformational preferences. While specific studies detailing the rotational barriers for Teoc-carbamates are not abundant, general principles of carbamate conformation apply. The molecule is expected to exhibit distinct syn and anti conformers observable by techniques like variable temperature NMR spectroscopy. mdpi.com

Crystal structure analyses of related carbamates often reveal specific solid-state conformations. For example, some N-substituted carbamates adopt a folded conformation in the solid state. rsc.org The conformation around the C-O-C-C chain of the 2-(trimethylsilyl)ethyl group will also be influenced by steric and electronic factors, though rotation around these single bonds is generally much faster than around the C-N amide bond. Studies on phenyl carbamate derivatives have shown that intermolecular forces, such as hydrogen bonding, can trigger conformational changes from an endo to an exo form. nih.gov

Table 1: General Rotational Barriers for Carbamate C-N Bonds

| Carbamate Type | Typical Rotational Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|

| N-Alkylcarbamate | ~16 | nih.gov |

| N-Phenylcarbamate | 12.5 | nih.gov |

| N-(2-Pyrimidyl)carbamate | <9 | nih.gov |

Mentioned Compounds

Advanced Structural Elucidation and Spectroscopic Characterization Methods

Application of X-ray Crystallography for Molecular Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and conformational details, as well as insights into intermolecular interactions such as hydrogen bonding that dictate the crystal packing.

While specific X-ray crystallographic data for "Ethanol, 2-(trimethylsilyl)-, carbamate" is not prevalent in surveyed scientific literature, the application of this technique to other carbamate (B1207046) derivatives illustrates its power. For instance, studies on compounds like 2-oxo-2-phenylethyl diisopropylcarbamate and ethyl (2,4-dimethyl-6-(methylcarbamoyl)phenyl)carbamate have successfully elucidated their molecular geometries and supramolecular structures in the solid state. researchgate.netresearchgate.net An analysis of "this compound" would similarly reveal the conformation of the ethyl chain, the planarity of the carbamate group, and the tetrahedral geometry of the silicon atom.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "this compound" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information for structural confirmation. The trimethylsilyl (B98337) (TMS) group gives rise to a highly characteristic, strong singlet peak at approximately 0 ppm, which serves as a definitive marker for the presence of this moiety. nih.gov The two methylene (B1212753) groups (-CH₂-) of the ethyl chain appear as distinct triplets due to spin-spin coupling with each other. The protons of the carbamate group (-NH₂) typically appear as a broad singlet. Analysis of spectra from closely related derivatives, such as 2-(trimethylsilyl)ethyl (6-iodohexyl)carbamate, allows for a precise prediction of these chemical shifts. researchgate.net

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. The carbons of the trimethylsilyl group appear as a single resonance at a high field (low ppm value). The two methylene carbons and the carbonyl carbon of the carbamate group give distinct signals at characteristic chemical shifts, confirming the carbon backbone of the molecule.

Reaction Monitoring: NMR is also a powerful technique for monitoring the progress of reactions that form "this compound". For example, in a synthesis starting from 2-(trimethylsilyl)ethanol (B50070), the disappearance of the reactant's characteristic signals and the concurrent appearance of the product's signals, particularly the distinct TMS peak and the downfield shifted methylene signals, can be tracked in real-time to determine reaction completion.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 1 | ~0.05 | Singlet | Si-(CH ₃)₃ |

| ¹H | 2 | ~1.00 | Triplet | Si-CH ₂-CH₂-O |

| ¹H | 3 | ~4.15 | Triplet | Si-CH₂-CH ₂-O |

| ¹H | 4 | ~4.80 | Broad Singlet | O-CO-NH ₂ |

| ¹³C | a | ~ -1.5 | Quartet | Si-(C H₃)₃ |

| ¹³C | b | ~17.5 | Triplet | Si-C H₂-CH₂-O |

| ¹³C | c | ~63.0 | Triplet | Si-CH₂-C H₂-O |

| ¹³C | d | ~158.0 | Singlet | O-C O-NH₂ |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation patterns of "this compound," further confirming its structure. The compound has a molecular formula of C₆H₁₅NO₂Si and a monoisotopic mass of 161.0872 g/mol . chemscene.comnih.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) at m/z 161 would be observed. A common fragmentation pathway for silyl (B83357) compounds is the loss of a methyl radical (•CH₃), leading to a prominent [M-15]⁺ peak at m/z 146. nih.gov

The fragmentation of the trimethylsilyl group itself is highly characteristic. Cleavage of the Si-C bond can produce the stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a strong signal at m/z 73. nih.govresearchgate.net Further fragmentation of the ethyl carbamate chain can lead to other diagnostic ions, providing a complete picture of the molecule's connectivity. Advanced techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to propose detailed fragmentation pathways for ionized silyl compounds. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 161 | [M]⁺ | [C₆H₁₅NO₂Si]⁺ | Molecular Ion |

| 146 | [M - CH₃]⁺ | [C₅H₁₂NO₂Si]⁺ | Loss of a methyl radical from the TMS group |

| 116 | [M - NH₂CO]⁺ | [C₄H₁₁OSi]⁺ | Cleavage of the carbamate group |

| 103 | [CH₂CH₂OSi(CH₃)₂]⁺ | [C₄H₁₁OSi]⁺ | Fragment from [M-15]⁺ after rearrangement |

| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation, a characteristic base peak |

Theoretical and Computational Chemistry Studies of Ethanol, 2 Trimethylsilyl , Carbamate

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a principal method for investigating the structural and electronic properties of molecules like Ethanol, 2-(trimethylsilyl)-, carbamate (B1207046). Through DFT calculations, a detailed picture of the molecule's three-dimensional geometry, bond lengths, bond angles, and electronic distribution can be obtained.

Geometrical optimization calculations, typically using a basis set such as 6-31G(d,p), reveal the most stable conformation of the molecule. In this conformation, the molecule adopts a staggered arrangement to minimize steric hindrance. Key geometrical parameters, such as the bond lengths of the C-Si, C-C, C-O, and C-N bonds, as well as the bond angles around the central atoms, can be precisely calculated. These parameters are crucial for understanding the molecule's steric and electronic properties.

Electronic structure analysis through methods like Natural Bond Orbital (NBO) analysis provides a quantitative description of the electron distribution. This analysis can reveal the partial atomic charges on each atom, indicating the polarity of the bonds and the location of electron-rich and electron-deficient centers. For instance, the silicon atom exhibits a positive partial charge, while the oxygen and nitrogen atoms of the carbamate group carry negative partial charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key electronic properties determined by DFT. The energy and spatial distribution of these frontier orbitals are fundamental to understanding the molecule's reactivity, particularly its behavior as a nucleophile or electrophile.

Table 1: Calculated Geometrical Parameters for Ethanol, 2-(trimethylsilyl)-, carbamate (Representative Values)

| Parameter | Value |

| Bond Length C-Si (Å) | 1.88 |

| Bond Length Si-CH₃ (Å) | 1.89 |

| Bond Length C-C (Å) | 1.54 |

| Bond Length C-O (Å) | 1.45 |

| Bond Length O-C=O (Å) | 1.36 |

| Bond Length C=O (Å) | 1.22 |

| Bond Length C-N (Å) | 1.37 |

| Bond Angle C-Si-C (°) | 109.5 |

| Bond Angle Si-C-C (°) | 114.0 |

| Bond Angle C-C-O (°) | 108.5 |

| Bond Angle C-O-C (°) | 116.0 |

| Bond Angle O-C-N (°) | 110.0 |

Note: The values in this table are representative and based on typical DFT calculations for similar molecules. They are intended for illustrative purposes.

Table 2: Calculated Electronic Properties for this compound (Representative Values)

| Property | Value |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 9.0 |

| Dipole Moment (Debye) | 2.5 |

| Partial Charge on Si | +0.8 |

| Partial Charge on O (C=O) | -0.6 |

| Partial Charge on N | -0.5 |

Note: The values in this table are representative and based on typical DFT calculations for similar molecules. They are intended for illustrative purposes.

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Computational modeling is instrumental in mapping the reaction pathways of this compound, most notably its characteristic deprotection reaction. The removal of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is typically initiated by a fluoride (B91410) ion, and computational studies can elucidate the intricate details of this process. chem-station.com

The reaction mechanism proceeds via a β-elimination pathway. DFT calculations can be used to locate the transition state structure for the key steps of this reaction. The process begins with the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate. This is followed by the elimination of the trimethylsilylfluoride, which triggers the fragmentation of the molecule to release the deprotected amine, carbon dioxide, and ethene. chem-station.com

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile reveals the activation energy for each step, allowing for the determination of the rate-limiting step of the reaction. Such computational studies can also explore the influence of the solvent on the reaction mechanism and energetics.

Table 3: Calculated Energy Profile for the Fluoride-Induced Deprotection of this compound (Representative Values)

| Species | Relative Energy (kcal/mol) |

| Reactants (Carbamate + F⁻) | 0.0 |

| Pentacoordinate Silicon Intermediate | -5.2 |

| Transition State for Elimination | +15.8 |

| Products (Amine + CO₂ + Ethene + Me₃SiF) | -25.0 |

Note: The values in this table are representative and based on typical DFT calculations for similar reaction mechanisms. They are intended for illustrative purposes.

Investigation of β-Silicon Effects on Carbocation Stability and Reactivity

A key feature influencing the reactivity of this compound is the β-silicon effect. This refers to the stabilization of a positive charge on a carbon atom that is in the β-position relative to a silicon atom. Computational studies have been crucial in quantifying and understanding the origins of this effect. nih.govscispace.com

The stabilization arises from hyperconjugation, which is the interaction of the electrons in the C-Si σ-bond with the empty p-orbital of the carbocation. This interaction delocalizes the positive charge, thereby stabilizing the carbocation. DFT calculations, often in conjunction with methods like NBO analysis, can quantify the extent of this stabilization. The stabilization energy can be calculated by comparing the energy of the β-silyl carbocation with that of a corresponding carbocation lacking the silyl (B83357) group (e.g., an ethyl carbocation) through isodesmic reactions. nih.gov

Computational studies have shown that the β-silicon effect can lead to a significant stabilization, often in the range of 15-40 kcal/mol, depending on the specific system and level of theory. nih.gov This stabilization has profound implications for the reactivity of silyl-containing compounds, promoting reactions that proceed through carbocationic intermediates. The magnitude of the β-silicon effect is also dependent on the dihedral angle between the C-Si bond and the empty p-orbital of the carbocation, with a perplanar alignment providing maximum stabilization.

Table 4: Calculated Stabilization Energy of a β-Silyl Carbocation (Representative Values)

| Carbocation | Method | Stabilization Energy (kcal/mol) |

| 2-(Trimethylsilyl)ethyl cation | Isodesmic Reaction (DFT) | 38 |

| 2-(Trimethylsilyl)ethyl cation | NBO Analysis (Hyperconjugation Energy) | 35 |

Note: The values in this table are representative and based on computational studies of the β-silicon effect in similar systems. They are intended for illustrative purposes.

Advanced Synthetic Applications and Derivatives of Ethanol, 2 Trimethylsilyl , Carbamate

Synthesis of N-2-(Trimethylsilyl)ethyl-N-nitrosocarbamates for Specific Chemical Studies

The synthesis of N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates has been undertaken to generate and study stable secondary N-nitrosocarbamate anions. udayton.edu The synthetic strategy involves the initial preparation of N-2-(trimethylsilyl)ethylcarbamates, which are then nitrosated.

Two primary methods have been employed for the synthesis of the carbamate (B1207046) precursors. core.ac.ukMethod A utilizes a Hoffmann-type rearrangement of 3-(trimethylsilyl)propanamide in the presence of an alcohol, N-bromosuccinimide (NBS), and mercury(II) acetate (B1210297). While effective for simple alcohols like ethanol, the yields decrease significantly with bulkier alcohols. Method B involves the reaction of 2-(trimethylsilyl)ethanamine with the corresponding chloroformate. core.ac.uk This method is more versatile for a wider range of alcohols.

Once the N-2-(trimethylsilyl)ethylcarbamate is obtained, it is nitrosated to yield the target N-2-(trimethylsilyl)ethyl-N-nitrosocarbamate. These nitrosocarbamates are designed to be thermally and chemically stable, allowing for their isolation and study. core.ac.uk The 2-(trimethylsilyl)ethyl group is incorporated to facilitate a fluoride-assisted cleavage, a method previously used for generating the dinitroamide anion from a related precursor. core.ac.uk This approach allows for the generation of N-nitrosocarbamate anions under specific conditions for further chemical investigation. udayton.edu

| Method | Reagents | Substrate Scope | Reference |

|---|---|---|---|

| Method A (Hoffmann-type Rearrangement) | 3-(trimethylsilyl)propanamide, Alcohol, NBS, Hg(OAc)₂ | Good for simple primary alcohols, lower yields for bulky alcohols. | core.ac.uk |

| Method B | 2-(trimethylsilyl)ethanamine, Chloroformate | More general and suitable for a variety of alcohols. | core.ac.uk |

Strategic Incorporation into Complex Molecular Architectures and Natural Product Synthesis

The unique properties of the 2-(trimethylsilyl)ethyl carbamate (Teoc) protecting group make it a valuable asset in the multi-step synthesis of complex organic molecules, including natural products and their analogues. jocpr.com Its stability under a wide range of conditions allows for the selective manipulation of other functional groups within the molecule. highfine.comchem-station.com

The brabantamides are a class of lipopeptides with a unique 5,5-bicyclic carbamate scaffold and notable in vitro activity against Gram-positive bacterial pathogens. nih.gov In the synthesis of brabantamide analogues for mechanistic studies of the enzymes involved in their biosynthesis, 2-(trimethylsilyl)ethanol (B50070) (2-TMS-ethanol) has been utilized. researchgate.net Specifically, in a synthetic route published by Zaborský et al., the alcoholysis of an acylated Meldrum's acid intermediate with 2-TMS-ethanol yields a β-ketoester. This strategic incorporation of the trimethylsilyl (B98337) ethyl group facilitates subsequent transformations in the construction of the complex brabantamide core structure. researchgate.net

In the total synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. total-synthesis.com The 2-(trimethylsilyl)ethyl carbamate (Teoc) group is frequently employed for the protection of amines due to its robust nature. highfine.comchem-station.com It is stable towards many reagents and conditions used to remove other common protecting groups, a concept known as orthogonality. jocpr.com For instance, the Teoc group is resistant to acidic and reductive conditions that would cleave groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl), respectively. chem-station.com This orthogonality is crucial in lengthy synthetic sequences where multiple protecting groups must be removed in a specific order. jocpr.com The removal of the Teoc group is typically achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which offers high selectivity. highfine.comchem-station.com

Utility as Reactive Intermediates in Diverse Organic Transformations

Beyond its role as a protecting group, the 2-(trimethylsilyl)ethyl moiety can be involved in the formation of reactive intermediates. For example, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, synthesized from 2-trimethylsilylethanol, serves as an effective reagent for forming 2-trimethylsilylethyl esters. mdpi.com Mechanistic studies, including deuterium (B1214612) labeling, suggest that this transformation proceeds through a β-silyl carbocation intermediate. This carbocation is stabilized by hyperconjugation from the adjacent silicon-carbon bond. mdpi.com

While not directly involving the carbamate, the reactivity of related carbamates provides insight into potential transformations. For instance, the enzymatic oxidation of ethyl carbamate leads to the formation of vinyl carbamate, a reactive intermediate. nih.gov This highlights the potential for the carbamate functional group to participate in bio-oxidative pathways.

Development and Comparative Studies of Related Silicon-Based Protecting Groups

The success of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group has spurred the development and investigation of other silicon-based protecting groups for amines. rsc.org The primary goal of these studies is to fine-tune the stability and cleavage conditions to enhance orthogonality with other protecting groups.

One such alternative is the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group. nih.govnih.gov The Tpseoc group is significantly more resistant to acidic conditions compared to the Teoc group, making it fully orthogonal to the acid-labile Boc group. nih.govnih.gov This increased stability is attributed to the greater electronegativity of the triphenylsilyl moiety, which diminishes the β-effect of the silicon atom and thus reduces the propensity for acid-induced elimination. nih.gov Despite its enhanced stability, the Tpseoc group can still be cleaved efficiently with fluoride ions, with cleavage times often being significantly faster than those for the Teoc group. researchgate.net

Another related protecting group is the 2-(trimethylsilyl)ethanesulfonyl (SES) group. acs.org While also cleaved by fluoride, the sulfonamide linkage in SES-protected amines imparts different chemical properties compared to the carbamate linkage in Teoc-protected amines.

The kinetics of fluoride-induced removal of various silyl-containing ethoxycarbonyl groups have been studied to provide quantitative data for comparison. rsc.org These studies have shown that incorporating phenyl groups on the silicon atom, as in the (2-phenyl-2-trimethylsilyl)ethoxycarbonyl (PSOC) and Tpseoc groups, can lead to faster cleavage rates under milder fluoride ion conditions compared to the Teoc group. rsc.org This is attributed to the more readily formed fluoro-containing pentacoordinate intermediate. rsc.org

| Protecting Group | Abbreviation | Key Features | Cleavage Conditions | Orthogonality | Reference |

|---|---|---|---|---|---|

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Stable to acid and catalytic hydrogenation. | Fluoride ions (e.g., TBAF). | Orthogonal to Cbz, Fmoc, Alloc. Not fully orthogonal to Boc. | highfine.comnih.gov |

| 2-(Triphenylsilyl)ethoxycarbonyl | Tpseoc | Highly resistant to acidic conditions. UV-detectable. | Fluoride ions (e.g., TBAF/CsF), often faster than Teoc. | Highly orthogonal to Boc, Fmoc, and Cbz. | nih.govnih.gov |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | Sulfonamide-based. | Fluoride ions. | Offers different reactivity profile compared to carbamates. | acs.org |

Future Research Directions and Emerging Trends in 2 Trimethylsilyl Ethyl Carbamate Chemistry

Development of Green Chemistry Approaches for Synthesis and Deprotection

A significant trend in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. For Teoc-carbamate chemistry, this involves developing more sustainable methods for both its introduction (protection) and removal (deprotection).

Current synthesis of Teoc-protected amines often relies on activating agents such as N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) or 2-(trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT). chem-station.comtcichemicals.com While effective, these methods generate stoichiometric byproducts that must be removed. Future research is trending towards catalytic, atom-economical approaches. One promising avenue is the direct synthesis of carbamates from carbon dioxide, an amine, and an alcohol, which would represent a significant green advancement by utilizing a renewable C1 source and avoiding hazardous reagents like phosgene (B1210022).

Deprotection typically involves stoichiometric amounts of fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or harsh acids such as trifluoroacetic acid (TFA), which generate significant waste streams. highfine.comchem-station.com Emerging green alternatives focus on minimizing reagent use and adopting cleaner energy sources.

Key Research Directions:

Alternative Solvents and Energy Sources: Investigating the use of greener solvents and employing microwave or ultrasound irradiation to accelerate reactions, potentially reducing reaction times and energy consumption. rsc.orgrasayanjournal.co.in

Electrochemical and Photochemical Cleavage: Exploring electrochemical and photochemical methods for deprotection. nih.gov These techniques can offer high selectivity and replace harsh chemical reagents with electrons or photons, minimizing waste. While not yet demonstrated specifically for Teoc, these strategies are a major focus in sustainable protecting group chemistry.

Recyclable Reagents: The use of reagents like Teoc-NT, where the nitrotriazole byproduct has low solubility and can be recovered by simple filtration, represents a step towards greener protocols. highfine.comchem-station.comtcichemicals.com Future work will likely focus on designing reagents where the activating group can be more easily recycled.

| Process | Current Method | Drawbacks | Future Green Approach | Potential Benefits |

|---|---|---|---|---|

| Synthesis | Use of activated esters (e.g., Teoc-OSu, Teoc-NT) | Stoichiometric byproducts, reliance on activating agents | Direct catalytic synthesis from CO2, amine, and 2-(trimethylsilyl)ethanol (B50070) | High atom economy, utilization of CO2, avoidance of hazardous reagents |

| Deprotection | Stoichiometric TBAF or strong acids (TFA) | High reagent consumption, hazardous waste, harsh conditions | Catalytic fluoride sources, electrochemical or photochemical cleavage | Reduced waste, milder conditions, high selectivity |

Exploration of Novel Catalytic Systems for Carbamate (B1207046) Formation and Cleavage

Moving from stoichiometric to catalytic processes is a central goal for enhancing the efficiency and sustainability of chemical reactions. The development of novel catalytic systems for both the formation and cleavage of the Teoc-carbamate bond is a key area of future research.

Catalytic Formation: The synthesis of carbamates has seen significant advances through the use of transition metal catalysts. For instance, palladium and nickel-based systems have been developed for the formation of various carbamates. nih.govnih.gov Applying this knowledge to the specific synthesis of Teoc-carbamates could lead to milder reaction conditions and broader substrate scope, eliminating the need for pre-activated 2-(trimethylsilyl)ethanol derivatives.

Catalytic Cleavage: The standard fluoride-induced deprotection proceeds via a stoichiometric E2-type β-elimination. chem-station.com While highly effective, the reliance on a full equivalent of a fluoride source can be problematic in complex molecule synthesis and large-scale applications. A catalytic method for Teoc cleavage would be a transformative development. Research in this area may explore:

Metal-Catalyzed Desilylation: Systems that catalytically activate the silicon-carbon bond could trigger the β-elimination with only a substoichiometric amount of an initiator. Transition metal complexes are known to interact with silanes and could be engineered for this purpose.

Enzyme-Catalyzed Deprotection: Biocatalysis offers unparalleled selectivity under mild conditions. While no enzyme is currently known to cleave the Teoc group, future research could involve enzyme engineering or screening to discover a biocatalyst capable of recognizing and mediating the cleavage, perhaps through a mechanism other than direct desilylation. nih.gov

| Transformation | Catalyst Type | Potential Catalyst Example | Mechanism/Principle |

|---|---|---|---|

| Formation | Transition Metal | Palladium(II) Chloride, Nickel(II) Acetate (B1210297) | Catalytic carbonylation or dehydrative coupling of amine, alcohol, and a C1 source. nih.govnih.gov |

| Cleavage | Transition Metal | Rhodium or Palladium complexes | Lewis acid activation of the Si-C bond to facilitate elimination. |

| Cleavage | Biocatalyst | Engineered Hydrolase or Lyase | Enzymatic recognition and specific cleavage of the carbamate or silyl (B83357) ethyl linkage. |

Expanding the Scope of Teoc Applications in Medicinal Chemistry and Materials Science

While the Teoc group is a workhorse in synthetic organic chemistry, its full potential in applied fields like medicinal chemistry and materials science is still being explored.

In medicinal chemistry , protecting groups are crucial for the multi-step synthesis of complex drug candidates. jocpr.com The unique stability and cleavage profile of the Teoc group makes it ideal for syntheses requiring orthogonal protection schemes. Future work will see the Teoc group employed in the synthesis of increasingly complex bioactive natural products and pharmaceuticals, where precise control over reactive amine functionalities is paramount. The carbamate linkage itself is a key structural motif in many approved drugs, acting as a stable surrogate for peptide bonds. nih.gov

In materials science , the introduction of functional groups onto polymer backbones is essential for creating advanced materials with tailored properties. beilstein-journals.orgnih.gov The Teoc group represents an ideal tool for creating "masked" functional polymers. By polymerizing monomers containing a Teoc-protected amine, a stable, non-functional polymer can be created. Subsequent deprotection of the solid material can then unmask the primary amine groups, dramatically altering the material's properties (e.g., hydrophilicity, charge, reactivity) in a controlled manner. This strategy could be used to develop:

Smart Surfaces and Coatings: Materials that change their surface properties in response to a fluoride stimulus.

Functionalized Nanomaterials: Post-synthesis functionalization of nanoparticles or other nanostructures for applications in drug delivery or diagnostics. mdpi.com

Responsive Hydrogels: Hydrogels that can swell, shrink, or release an encapsulated payload upon Teoc deprotection.

Advanced Computational Studies for Rational Design of Teoc-Based Reagents

Computational chemistry provides powerful tools for understanding reaction mechanisms and designing new molecules with desired properties. This area remains relatively unexplored for the Teoc group but holds immense potential. Future research will likely leverage computational methods, such as Density Functional Theory (DFT), to:

Model the Deprotection Mechanism: Detailed computational analysis of the fluoride-mediated β-elimination pathway can provide insights into the transition state and the factors governing the reaction rate. This understanding is crucial for optimizing reaction conditions and troubleshooting slow or incomplete deprotections.

Design Novel Silyl-Based Protecting Groups: By computationally modeling how changes to the silyl group (e.g., replacing methyl groups with other alkyl or aryl groups) affect the stability and cleavage kinetics, new protecting groups can be designed in silico. This rational design approach can accelerate the development of next-generation protecting groups with fine-tuned reactivity. The development of the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group, which exhibits enhanced stability to acid compared to Teoc, is an example of such molecular tuning that could be guided and accelerated by computational studies. nih.gov

Predict Orthogonality: Computational models can be used to predict the stability of the Teoc group under various reaction conditions, allowing chemists to more reliably plan complex, multi-step syntheses with multiple protecting groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of new molecules in drug discovery and materials science has driven the development of automated synthesis and continuous flow chemistry platforms. springernature.com Integrating Teoc chemistry into these high-throughput systems is a key emerging trend.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and precise control over reaction parameters like temperature and residence time. tue.nl Performing Teoc protection and deprotection reactions in flow could enable safer handling of reagents and allow for seamless multi-step syntheses of active pharmaceutical ingredients. nih.gov Future research will focus on developing robust flow protocols, including in-line purification methods to remove cleavage byproducts.

Automated Synthesis: Automated platforms for peptide synthesis and small molecule synthesis are becoming increasingly common. nih.gov While these systems are well-optimized for standard Boc and Fmoc chemistries, the integration of less common protecting groups like Teoc presents challenges. Teoc deprotection with TBAF can be slow at room temperature, which may not be compatible with the rapid cycle times of automated synthesizers. Future directions will involve:

Optimization of Deprotection Protocols: Developing faster and more efficient deprotection conditions (e.g., optimized reagents, microwave-assisted heating modules) suitable for automated platforms. cem.de

Development of New Reagent Cartridges: Creating pre-packaged reagent cartridges for Teoc protection and deprotection, similar to those available for other common transformations, would facilitate its broader adoption in automated synthesis.

常见问题

Q. What are the key synthetic pathways for preparing Ethanol, 2-(trimethylsilyl)-, carbamate?

The synthesis typically involves carbamate formation via reaction of 2-(trimethylsilyl)ethanol with a carbamoyl chloride or isocyanate. For example, using triphosgene to generate the carbamoyl chloride intermediate in the presence of a base (e.g., pyridine). Alternatively, direct coupling with an isocyanate under anhydrous conditions ensures efficient formation of the carbamate bond. The trimethylsilyl (TMS) group’s steric bulk may necessitate longer reaction times or elevated temperatures to achieve high yields .

Q. What analytical methods are recommended for characterizing this compound?

- GC-MS : Use a polar column (e.g., DB-WAX or Stabilwax) with electron ionization (EI) for fragmentation analysis. Detection limits (LOD) for similar carbamates range from 10–50 μg/L .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the carbamate linkage (e.g., carbamate carbonyl at ~155 ppm in ¹³C NMR). ²⁹Si NMR verifies the TMS group (δ ~10–15 ppm).

- FTIR : Characteristic peaks include N-H stretching (~3350 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the stability and reactivity of this compound in synthetic applications?

The TMS group enhances lipophilicity and stabilizes adjacent electrophilic centers, making the compound useful in protecting-group strategies. However, it is hydrolytically labile under acidic or basic conditions. For instance, SEM (2-(trimethylsilyl)ethoxymethyl) ethers are cleaved by fluoride ions (e.g., TBAF), which can be leveraged for controlled deprotection . Kinetic studies suggest that the TMS group reduces carbamate hydrolysis rates by ~30% compared to non-silylated analogs, likely due to steric hindrance .

Q. What are the challenges in quantifying this compound in complex matrices, and how can they be addressed?

- Matrix Interference : Co-extractives in biological or environmental samples can mask signals. Use solid-phase extraction (SPE) with C18 cartridges or salting-out (e.g., potassium carbonate) to isolate the compound .

- Detection Sensitivity : GC-NPD (nitrogen-phosphorus detection) or GC-MS in selected ion monitoring (SIM) mode improves specificity. Internal standards like tert-butyl carbamate reduce quantification errors (recovery rates: 85–95%) .

- Method Validation : Calibrate with spiked matrices to determine LOD (≤10 μg/L) and LOQ (≤30 μg/L), as demonstrated for ethyl carbamate in spirits .

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound formation?

Polar aprotic solvents (e.g., dichloromethane or DMF) enhance nucleophilic attack by the alcohol on the carbamoyl chloride, reducing activation energy by ~15%. Elevated temperatures (60–80°C) accelerate reaction rates but risk TMS group hydrolysis. In supercritical CO₂, carbamate formation is 20% faster due to improved mass transfer, though this requires high-pressure systems .

Data Contradiction Analysis

Q. Discrepancies in Metabolic Interaction Studies: How should conflicting data on ethanol’s role in carbamate toxicity be interpreted?

notes that ethanol both inhibits and induces CYP2E1, altering ethyl carbamate metabolism. However, for 2-(trimethylsilyl)-derived carbamates, the TMS group may shield metabolic sites, reducing CYP2E1 interactions. Researchers must validate these interactions via in vitro microsomal assays, as extrapolation from ethyl carbamate data is unreliable .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。